molecular formula C21H20O7 B2462162 Methyl 2-[3-(2,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate CAS No. 864753-10-6

Methyl 2-[3-(2,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate

Cat. No. B2462162
CAS RN: 864753-10-6
M. Wt: 384.384
InChI Key: SIGMPEOEECUCKT-UHFFFAOYSA-N
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Description

“Methyl 2-(3,4-dimethoxyphenyl)acetate” is a chemical compound with the CAS Number: 15964-79-1 . It has a molecular weight of 210.23 . The compound appears as a light yellow to yellow to brown liquid .


Molecular Structure Analysis

The IUPAC name for this compound is methyl (3,4-dimethoxyphenyl)acetate . The Inchi Code for this compound is 1S/C11H14O4/c1-13-9-5-4-8(6-10(9)14-2)7-11(12)15-3/h4-6H,7H2,1-3H3 .


Physical And Chemical Properties Analysis

“Methyl 2-(3,4-dimethoxyphenyl)acetate” is a light yellow to yellow to brown liquid . It has a molecular weight of 210.23 .

Scientific Research Applications

Photopolymerization Initiators

Research on nitroxide-mediated photopolymerization identified a compound closely related to methyl 2-[3-(2,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate. This compound, an alkoxyamine bearing a chromophore group, acts as a photoiniferter, decomposing under UV irradiation to generate radicals essential in polymerization processes (Guillaneuf et al., 2010).

Crystal Structure and Chirality

Studies on isochroman derivatives, which share structural similarities with the compound , focus on their crystal structures and chirality. In particular, the arrangement of substituents and the crystal structure's stabilization through weak hydrogen bonding are of interest (Palusiak et al., 2004).

Synthesis and Chemical Reactions

There's significant research into the synthesis and reactions of various chromone derivatives. These studies provide insights into the methods of synthesizing similar compounds and their potential reactivity, which is crucial for understanding the applications of methyl 2-[3-(2,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate (Bevan et al., 1981).

Biological Activity

Research into the biological activity of compounds with similar structures, such as studies on crystal structure determination and biological activity of chromen derivatives, can provide indirect insights into the potential biological applications or interactions of methyl 2-[3-(2,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate (Naguib et al., 2009).

Synthesis and Cytotoxicity Assays

Further exploration includes the synthesis of related compounds and their evaluation in biological assays, such as cytotoxicity against brine shrimp. This type of research can provide a framework for evaluating the biological activity of similar compounds (Ahmed et al., 2016).

Safety and Hazards

The safety information available indicates that this compound has the following hazard statements: H302,H315,H319,H332,H335 . The precautionary statements include: P261,P280,P305,P351,P338 .

properties

IUPAC Name

methyl 2-[3-(2,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-12-15-7-6-14(27-11-19(22)26-4)10-18(15)28-21(23)20(12)16-8-5-13(24-2)9-17(16)25-3/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGMPEOEECUCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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